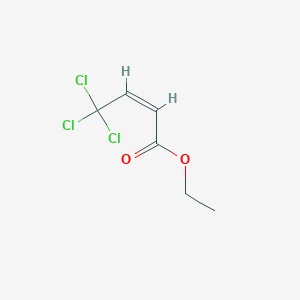

ethyl (Z)-4,4,4-trichlorobut-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

13001-71-3 |

|---|---|

Molecular Formula |

C6H7Cl3O2 |

Molecular Weight |

217.5 g/mol |

IUPAC Name |

ethyl (Z)-4,4,4-trichlorobut-2-enoate |

InChI |

InChI=1S/C6H7Cl3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3- |

InChI Key |

IZIBACDHNNVHQA-ARJAWSKDSA-N |

SMILES |

CCOC(=O)C=CC(Cl)(Cl)Cl |

Isomeric SMILES |

CCOC(=O)/C=C\C(Cl)(Cl)Cl |

Canonical SMILES |

CCOC(=O)C=CC(Cl)(Cl)Cl |

Synonyms |

ethyl (Z)-4,4,4-trichlorobut-2-enoate |

Origin of Product |

United States |

Structural Significance and Context Within Halogenated Unsaturated Esters

Halogenated unsaturated esters are a class of organic compounds characterized by the presence of one or more halogen atoms and a carbon-carbon double bond conjugated to an ester functional group. The incorporation of halogen atoms, such as chlorine, into the molecular framework can significantly influence the compound's reactivity and physical properties.

The trichloromethyl group in ethyl (Z)-4,4,4-trichlorobut-2-enoate is a strong electron-withdrawing group. This electronic effect, coupled with the ester functionality, renders the carbon-carbon double bond electron-deficient. This characteristic makes the compound susceptible to nucleophilic attack, a property that is exploited in various organic reactions.

The general class of α,β-unsaturated esters is of significant importance in organic chemistry, serving as versatile building blocks for the synthesis of a wide array of more complex molecules. The introduction of a trichloromethyl group at the γ-position, as seen in the target molecule, provides a synthetic handle for further chemical modifications. For instance, related trichloromethyl-substituted enones have been shown to undergo intramolecular cyclization reactions in the presence of superacids to form indanone derivatives beilstein-journals.orgresearchgate.net.

Below is a table summarizing key structural features of halogenated unsaturated esters, with specific data for this compound where available.

| Property | General Features of Halogenated Unsaturated Esters | This compound |

| Functional Groups | Ester, Alkene, Halide | Ethyl Ester, Z-Alkene, Trichloromethyl |

| Key Structural Motif | α,β-Unsaturated Carbonyl | γ,γ,γ-Trichloro-α,β-Unsaturated Ester |

| CAS Number | Varies | 13001-71-3 localpharmaguide.com |

| Molecular Formula | Varies | C6H7Cl3O2 |

This table presents generalized information for the class of compounds and specific details for this compound where sourced.

Stereochemical Considerations in Z 4,4,4 Trichlorobut 2 Enoate Frameworks

Direct Synthetic Approaches to (Z)-4,4,4-Trichlorobut-2-enoate Systems

Direct synthetic routes to this compound are not extensively documented in readily available literature. However, the synthesis of structurally related 1-aryl-4,4,4-trichlorobut-2-en-1-ones has been achieved through the condensation of acetophenones with chloral, followed by dehydration. This suggests that a direct approach to the title compound might be feasible through a similar condensation involving an appropriate acetaldehyde (B116499) or its equivalent and a reagent that can establish the ethyl ester functionality.

Precursor-Based Strategies for Trichlorobutenoate Synthesis

A more common and well-documented approach to synthesizing this compound involves the formation of a saturated precursor, which is then converted to the desired unsaturated ester.

Dehydration Routes from Hydroxy Ketones to Trichloromethyl-Substituted Enones

The synthesis of trichloromethyl-substituted enones, which are analogues of the target compound, often proceeds through the dehydration of β-hydroxy ketones. For instance, 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones can be dehydrated to form 1-aryl-4,4,4-trichlorobut-2-en-1-ones. researchgate.net This dehydration is typically acid-catalyzed, for example, using p-toluenesulfonic acid in a suitable solvent like toluene (B28343). researchgate.net

A plausible and widely utilized method for generating the necessary β-hydroxy ester precursor for this compound is the Reformatsky reaction . This reaction involves the condensation of an α-halo ester with a carbonyl compound in the presence of metallic zinc. byjus.comlibretexts.org In the context of synthesizing the target molecule, the key precursors would be chloral (trichloroacetaldehyde) and an ethyl haloacetate , such as ethyl bromoacetate.

The reaction mechanism commences with the oxidative insertion of zinc into the carbon-halogen bond of the ethyl haloacetate, forming an organozinc intermediate known as a Reformatsky enolate. libretexts.org This enolate then adds to the carbonyl carbon of chloral. A subsequent acidic workup yields the desired precursor, ethyl 4,4,4-trichloro-3-hydroxybutanoate . byjus.comlibretexts.org The yields of the Reformatsky reaction can often be improved by using activated zinc. byjus.com

Wittig and Related Olefination Reactions for Butenoate Formation

The Wittig reaction is a powerful tool for the formation of alkenes from carbonyl compounds and phosphonium (B103445) ylides. This methodology can be conceptually applied to the synthesis of this compound. The reaction would involve a stabilized phosphorus ylide containing the ethyl ester moiety reacting with trichloroacetaldehyde (chloral).

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as the one required here, generally favor the formation of the (E)-isomer. However, modifications to the reaction conditions, such as the use of specific salt-free ylides or particular solvent systems, can influence the stereoselectivity and potentially favor the (Z)-isomer.

Stereoselective Synthesis of (Z)-Isomers and Related Unsaturated Esters

Achieving a high stereoselectivity for the (Z)-isomer is a critical aspect of synthesizing this compound. Several methods have been developed for the stereoselective synthesis of (Z)-α,β-unsaturated esters from β-hydroxy ester precursors.

One effective method involves the treatment of the β-hydroxy ester with triflic anhydride (B1165640) and pyridine (B92270). This procedure has been shown to afford (Z)-α-aryl-α,β-unsaturated esters with excellent stereoselectivity. While this method was demonstrated for aryl-substituted esters, its application to the dehydration of ethyl 4,4,4-trichloro-3-hydroxybutanoate presents a promising strategy for obtaining the desired (Z)-isomer.

Another approach to controlling the stereochemistry of the double bond is through the careful choice of dehydration conditions. While simple acid-catalyzed dehydration often leads to a mixture of (E) and (Z) isomers, more specialized reagents and conditions can favor the formation of the thermodynamically less stable (Z)-isomer. Research into the dehydration of β-hydroxy esters has explored various reagents to achieve high (Z)-selectivity. acs.org

Radical and Atom-Transfer Methodologies in Trichlorobutenoate Synthesis

An alternative synthetic strategy involves the use of radical reactions, specifically Atom Transfer Radical Addition (ATRA). This method typically involves the addition of a polyhalogenated alkane across a double bond, catalyzed by a transition metal complex or initiated by a radical initiator.

A potential radical-based synthesis of a precursor to this compound could involve the atom transfer radical addition of bromotrichloromethane (B165885) (BrCCl₃) to ethyl acrylate . This reaction would generate a halogenated ester which could then be further manipulated to yield the target molecule. The ATRA of bromotrichloromethane to various olefins has been successfully achieved using photocatalysts or metal complexes. researchgate.net For instance, ruthenium-based complexes have been shown to be effective catalysts for the ATRA of haloalkanes to olefins. nih.gov The reaction of bromotrichloromethane with alkenes can also be promoted by photochemical methods without the need for a metal catalyst. researchgate.net

The general mechanism of ATRA involves the generation of a trichloromethyl radical (•CCl₃) from the polyhalogenated precursor. This radical then adds to the alkene (ethyl acrylate), forming a new carbon-centered radical. This radical intermediate then abstracts a halogen atom from another molecule of the polyhalogenated precursor, propagating the radical chain and forming the desired addition product.

| Starting Materials | Reaction Type | Product | Catalyst/Reagent | Reference |

| Acetophenone, Chloral | Condensation/Dehydration | 1-aryl-4,4,4-trichlorobut-2-en-1-one | p-toluenesulfonic acid | researchgate.net |

| Chloral, Ethyl bromoacetate | Reformatsky Reaction | Ethyl 4,4,4-trichloro-3-hydroxybutanoate | Zinc | byjus.comlibretexts.org |

| Ethyl 4,4,4-trichloro-3-hydroxybutanoate | Dehydration | This compound | Triflic anhydride, Pyridine | Inferred |

| Trichloroacetaldehyde, Phosphorus ylide | Wittig Reaction | Ethyl 4,4,4-trichlorobut-2-enoate | - | Conceptual |

| Bromotrichloromethane, Ethyl acrylate | Atom Transfer Radical Addition | Ethyl 2-bromo-4,4,4-trichlorobutanoate | Photocatalyst or Metal complex | researchgate.netnih.gov |

Reactivity and Mechanistic Studies of Ethyl Z 4,4,4 Trichlorobut 2 Enoate

Electrophilic Activation and Superacid-Mediated Transformations

The behavior of ethyl (Z)-4,4,4-trichlorobut-2-enoate and its derivatives under the influence of Brønsted superacids has been a subject of detailed investigation. These potent acidic media facilitate unique transformations by activating the molecule towards intramolecular reactions.

In the presence of a Brønsted superacid such as triflic acid (TfOH), the carbonyl oxygen of 1-aryl-4,4,4-trichlorobut-2-en-1-ones, which are structurally related to the title compound, undergoes protonation. beilstein-journals.orgnih.govnih.govresearchgate.net This initial step is crucial as it generates a highly reactive O-protonated intermediate. beilstein-journals.orgnih.govnih.gov Spectroscopic studies, including NMR in TfOH, alongside theoretical DFT calculations, have provided evidence for the formation of these cationic species. beilstein-journals.orgnih.govnih.govresearchgate.net

Under these superelectrophilic conditions, conjugated enones can form O,C-diprotonated species. beilstein-journals.orgnih.gov While the primary reactive intermediate leading to cyclization is the O-protonated form, the potential for dicationic intermediates exists. beilstein-journals.orgnih.gov For instance, in the case of related 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones, O,O-diprotonated species have been observed in TfOH. nih.gov These dicationic species are highly reactive and can participate in various electrophilic reactions. beilstein-journals.orgnih.gov

A significant application of the superacid-mediated activation of these compounds is their intramolecular cyclization to form trichloromethyl-substituted carbocycles. beilstein-journals.orgnih.govnih.govresearchgate.net Specifically, 1-aryl-4,4,4-trichlorobut-2-en-1-ones can be transformed into 3-trichloromethylindan-1-ones when heated in neat TfOH. beilstein-journals.orgnih.govnih.govresearchgate.net This reaction proceeds through the O-protonated intermediate, which then undergoes an intramolecular electrophilic attack on the tethered aromatic ring. beilstein-journals.orgnih.govnih.gov

The reaction conditions typically involve heating at 80°C for several hours, leading to good to excellent yields of the corresponding indanones. beilstein-journals.orgnih.govnih.govresearchgate.net Interestingly, the corresponding 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones can also serve as precursors. beilstein-journals.orgnih.govnih.govresearchgate.net Under the same superacidic conditions, these hydroxy ketones first undergo dehydration to form the enone in situ, which then cyclizes to the indanone product. beilstein-journals.orgnih.govnih.govresearchgate.net This one-pot process from the hydroxy ketone is synthetically efficient as it bypasses the need to isolate the intermediate enone. beilstein-journals.orgnih.gov

Table 1: Superacid-Mediated Cyclization of 1-Aryl-4,4,4-trichlorobut-2-en-1-one Derivatives to Indanones

| Starting Material (Aryl Group) | Product (Indanone) | Yield (%) | Reference |

| Phenyl | 3-(Trichloromethyl)indan-1-one | 92 | nih.gov |

| 4-Methylphenyl | 5-Methyl-3-(trichloromethyl)indan-1-one | 85 | nih.gov |

| 4-Methoxyphenyl | 5-Methoxy-3-(trichloromethyl)indan-1-one | 75 | nih.gov |

| 4-Chlorophenyl | 5-Chloro-3-(trichloromethyl)indan-1-one | 88 | nih.gov |

The intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones generally exhibits high regioselectivity. The electrophilic attack occurs at the ortho-position of the aromatic ring relative to the carbonyl-containing side chain, leading to the formation of the five-membered indanone ring system. beilstein-journals.org The substitution pattern on the aromatic ring can influence the reaction rate and yield, but the cyclization pathway remains consistent. nih.gov

While the primary focus of the available research has been on the regioselectivity of these cyclizations, the principles of stereoselectivity are fundamental in similar ring-forming reactions. For instance, in Prins cyclizations, the geometry of the starting alkene (E or Z) dictates the stereochemical outcome of the substituents on the newly formed ring. nih.gov Although not explicitly detailed for the cyclization of this compound itself, it is a critical consideration in related intramolecular reactions.

Nucleophilic Addition Reactions and Heterocycle Formation

The electron-deficient nature of the double bond in this compound and its analogs makes them susceptible to nucleophilic attack. This reactivity has been harnessed for the synthesis of various heterocyclic compounds.

The reaction of α,β-unsaturated esters with binucleophiles like hydrazines is a well-established method for the synthesis of pyrazoles. While specific studies on this compound are not extensively detailed in the provided context, the general reactivity pattern of similar compounds suggests its utility in this area. For example, the cyclization of ethoxy-methylene-cyanoacetic acid ethyl ester with hydrazine (B178648) hydrate (B1144303) is a known route to ethyl 3-amino-1H-pyrazole-4-carboxylate. google.com This reaction involves a Michael addition followed by an intramolecular cyclization-elimination sequence.

The reaction of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate with various binucleophiles demonstrates that the initial step is a conjugate nucleophilic addition. researchgate.net A similar mechanism can be envisioned for this compound, where a nucleophile would add to the β-position of the double bond, followed by subsequent ring closure.

The versatility of γ-trichloro-α,β-unsaturated esters extends to the synthesis of other heterocyclic systems through various annulation and cycloaddition reactions. The reaction of related fluorinated butenoates with 1,3-dicarbonyl compounds leads to the formation of functionalized dihydrofurans. researchgate.net This proceeds via a Michael adduct followed by an intramolecular nucleophilic substitution. researchgate.net

Furthermore, reactions of similar building blocks with arylidenemalononitriles can yield dihydropyran and piperidine (B6355638) derivatives. researchgate.net These transformations highlight the potential of this compound as a precursor for a diverse range of heterocycles, driven by the initial nucleophilic attack on the activated double bond.

Organometallic Reagent Chemistry

The chemistry of this compound with organometallic reagents is dominated by additions to the conjugated system. The mode of addition, either direct attack at the carbonyl carbon (1,2-addition) or addition to the β-carbon (1,4-conjugate addition), is highly dependent on the nature of the organometallic reagent used.

Conjugate Addition Reactions (1,4-Additions) with Organocopper Reagents

Organocopper reagents, particularly lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are well-established as superior reagents for effecting 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgucalgary.camasterorganicchemistry.com This preference is attributed to the "softer" nucleophilic character of cuprates compared to "harder" organolithium or Grignard reagents. ucalgary.ca

The reaction with this compound is expected to proceed via nucleophilic attack of the cuprate (B13416276) at the β-carbon of the double bond. This attack is facilitated by the electron-withdrawing nature of both the ester and the trichloromethyl group, which polarizes the double bond and increases the electrophilicity of the β-position. The mechanism involves the formation of a copper-alkene complex, followed by the transfer of the alkyl group to the β-carbon to generate a transient copper (III) species. Subsequent reductive elimination yields the 1,4-adduct and regenerates a copper (I) species. wikipedia.org The initial product of the reaction is a metal enolate, which is then protonated during aqueous workup to give the final saturated ester. ucalgary.ca

While the general reactivity is well-understood, specific research detailing the yields and stereochemical outcomes for the conjugate addition of organocopper reagents to this compound is not extensively documented in the reviewed literature. However, studies on analogous fluorinated substrates, such as chiral derivatives of 4,4,4-trifluoro-3-oxo-butanoic acid, have shown that Michael additions of cuprates proceed effectively, suggesting a similar reactivity pattern for the trichlorinated analogue. researchgate.net

Chemo-, Regio-, and Stereoselectivity in Organometallic Additions

The selectivity of organometallic additions to this compound is a critical aspect of its reactivity, governing the structure of the product formed.

Chemoselectivity and Regioselectivity: The primary challenge in the reaction of α,β-unsaturated esters is controlling 1,2- versus 1,4-addition. As summarized in the table below, the choice of organometallic reagent is the principal determining factor. Organocopper reagents exhibit high regioselectivity for the 1,4-addition pathway. ucalgary.camasterorganicchemistry.com In contrast, organolithium and Grignard reagents typically favor 1,2-addition to the carbonyl group. ucalgary.ca The use of copper(I) salts as catalysts with Grignard reagents can successfully promote 1,4-addition. wikipedia.org

Interactive Table: Regioselectivity of Organometallic Reagents with α,β-Unsaturated Esters

| Reagent Type | Typical Product | Addition Type | Reference |

|---|---|---|---|

| Organocuprates (R₂CuLi) | β-Alkylated Ester | 1,4-Conjugate Addition | ucalgary.camasterorganicchemistry.com |

| Grignard Reagents (RMgX) | Tertiary Alcohol | 1,2-Addition (Double) | adichemistry.commasterorganicchemistry.com |

| Organolithium (RLi) | Tertiary Alcohol | 1,2-Addition (Double) | ucalgary.ca |

Stereoselectivity: The (Z)-configuration of the double bond in this compound is a significant stereochemical element. During a conjugate addition, the sp²-hybridized β-carbon is converted to an sp³-hybridized stereocenter. The facial selectivity of the nucleophilic attack can be influenced by the steric bulk of the substituents on the substrate, particularly the large trichloromethyl group. While specific studies on this substrate are sparse, research on other cyclic and acyclic systems has demonstrated that high levels of diastereoselectivity can be achieved in conjugate additions. For instance, remarkable cis-selectivity has been observed in the 1,4-addition of cyanocuprates to substituted cyclohexenones. researchgate.net The stereochemical outcome for this compound would depend on the interplay between the reagent, substrate conformation, and reaction conditions.

Grignard Reagent Reactivity with (Z)-Butenoate Substrates

Grignard reagents (RMgX) are potent nucleophiles and strong bases that react readily with carbonyl compounds. adichemistry.commasterorganicchemistry.com When reacting with esters, including (Z)-butenoate substrates, Grignard reagents typically add to the electrophilic carbonyl carbon. This initial 1,2-addition forms a tetrahedral intermediate which is unstable and collapses to eliminate the ethoxide leaving group, generating a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent, again via 1,2-addition. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol as the final product. adichemistry.commasterorganicchemistry.com

Therefore, the expected reaction of a Grignard reagent with this compound, in the absence of a copper catalyst, would be a double 1,2-addition to the ester functionality, leaving the C=C double bond intact and producing a tertiary alcohol. The high steric hindrance imposed by the trichloromethyl group near the double bond might further disfavor a conjugate addition pathway.

Catalytic Transformations

Catalytic methods offer powerful and efficient pathways for the transformation of functionalized molecules like this compound.

Transition-Metal-Catalyzed Processes (e.g., Palladium, Iridium)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. youtube.com While specific palladium- or iridium-catalyzed additions to this compound are not detailed in the available literature, related transformations provide insight into potential reactivity. For example, structurally analogous 1-aryl-4,4,4-trichlorobut-2-en-1-ones have been synthesized and utilized in further reactions, such as superacid-catalyzed intramolecular cyclizations to form indanones. beilstein-journals.orgresearchgate.net These enones are prepared via dehydration from their corresponding hydroxy ketones, demonstrating the stability of the trichlorobutenoate skeleton under certain reaction conditions. researchgate.net

Hypothetically, the double bond in this compound could participate in various palladium-catalyzed reactions. For instance, a Heck coupling reaction could potentially couple an aryl halide at the β-position. youtube.com Modern advancements in palladium catalysis, which utilize water as a solvent and operate at parts-per-million (ppm) catalyst loadings, are making these transformations more sustainable and efficient. youtube.com However, the application of these specific catalytic processes to this compound remains an area for future investigation.

Directed Hydroformylation and Related Catalytic Additions

Hydroformylation is an industrial process that introduces a formyl group (–CHO) and a hydrogen atom across a double bond, typically catalyzed by cobalt or rhodium complexes. The regioselectivity of this addition is a key challenge. For an α,β-unsaturated ester like this compound, hydroformylation could potentially yield either the α-formyl or β-formyl product.

The directing effects of the ester and the electron-withdrawing trichloromethyl group would significantly influence the outcome. The electronic properties of the substrate often favor the formation of the branched-chain aldehyde (α-formyl product) in the hydroformylation of α,β-unsaturated esters. There is currently no specific information in the searched literature regarding the directed hydroformylation or related catalytic additions for this compound. The development of such catalytic transformations would provide a direct route to novel aldehyde-containing building blocks from this substrate.

Radical Reaction Pathways and Their Intermediates

The presence of both an α,β-unsaturated system and a trichloromethyl group makes this compound susceptible to various radical-mediated reactions. These pathways are initiated by the formation of radical species, which can lead to a range of products through subsequent propagation and termination steps.

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) represents a key pathway for initiating radical reactions of this compound, particularly involving the C-Cl bonds of the trichloromethyl group. youtube.com The mechanism typically begins with the transfer of an electron from a nucleophile or a reducing agent (like a metal salt) to the substrate. youtube.com

Studies on the reduction of trichloromethyl derivatives (RCCl₃), including compounds structurally similar to this compound such as ethyl trichloroacetate (B1195264) (R = EtOC(O)), with iron(II) chloride in acetonitrile (B52724) have elucidated the electron transfer (ET) process and the fate of the resulting radicals. rsc.orgrsc.org The initial SET from the metal ion to the organic halide generates a radical anion, which then fragments to produce a dichloromethyl radical (•CCl₂) and a chloride ion. rsc.org

The subsequent reactivity of the generated radical intermediate is dictated by the reaction conditions and the stability of the radical itself. rsc.org Two primary pathways have been identified for the radicals formed from these trichloromethyl compounds:

Reductive Coupling: The radical intermediates can couple with each other, leading to dimerized products. rsc.org

Further Reduction and Proton Abstraction: The radical can be further reduced by another equivalent of the metal reductant to form a carbanion. rsc.orgrsc.org This carbanion can then abstract a proton from the medium (e.g., from water molecules in the metal's coordination shell) to yield a hydrogenated, reduced product. rsc.org

Research has shown that for substrates like ethyl trichloroacetate, a mixture of both coupling and hydrogenated products can be formed, with the product distribution depending on the specific experimental conditions. rsc.orgrsc.org The relative rates of these reactions are influenced by the substituents attached to the trichloromethyl group, which affect the stability of the radical and carbanionic intermediates. rsc.org The activation enthalpies for the initial electron transfer are very similar across different trichloromethyl compounds, which corresponds to the nearly equal C-Cl bond dissociation energies. rsc.orgrsc.org However, large, negative entropies of activation suggest that an ordered activation complex between the metal ion and the organic halide is necessary for the electron transfer to occur efficiently. rsc.org

Dimerization and Oligomerization Studies of Butenoate Derivatives

The dimerization and oligomerization of butenoate derivatives can proceed through several mechanisms, including radical pathways and cycloaddition reactions. The α,β-unsaturated nature of these esters makes them suitable substrates for such transformations.

Radical-mediated dimerization is a prominent pathway. For instance, α,β-unsaturated selenyl esters, which are analogs of butenoates, have been shown to produce dimers upon treatment with radical initiators like Bu₃SnH–AIBN. rsc.org The reaction proceeds via the formation of acyl radical intermediates which can then combine. rsc.org Similarly, radical additions to α,β-unsaturated systems can be followed by dimerization of the resulting carbon-centered radical products. researchgate.net

Another significant pathway is [4+2] cycloaddition (Diels-Alder reaction), where the unsaturated ester can act as either the diene or the dienophile. Studies on related α,β-unsaturated selenoaldehydes and selenoketones show that they readily undergo regioselective [4+2] dimerization to form six-membered ring systems. nih.gov Theoretical calculations indicate that this process is often thermodynamically favored and proceeds with low activation energy barriers. nih.gov

The polymerization of fatty acid methyl esters (FAMEs), which share structural similarities with butenoate derivatives, provides further insight. nih.gov Under thermal conditions, FAMEs can form dimers and trimers linked through both C–C and C–O–C bonds. nih.gov The types of dimers formed depend on the reaction temperature, with dehydrodimers forming at lower temperatures and cyclic dimers becoming predominant at higher temperatures. nih.gov

Halogenation and Related Substitution Reactions

The carbon-carbon double bond in this compound is a primary site for halogenation reactions. These reactions typically proceed via an electrophilic addition mechanism.

Chlorination Mechanisms and Stereospecificity in Unsaturated Esters

The chlorination of α,β-unsaturated esters with molecular chlorine (Cl₂) in a solvent like methanol (B129727) typically proceeds through an electrophilic addition mechanism. rsc.org A key intermediate in this process is a cyclic chloronium ion, formed by the interaction of the chlorine molecule with the π-electrons of the double bond. rsc.org The formation of this intermediate helps to explain the stereospecificity often observed in such reactions.

The subsequent attack of a nucleophile (such as the solvent methanol or a chloride ion) on the chloronium ion intermediate opens the ring and leads to the final products. Research on a range of α,β-unsaturated esters shows that this reaction can yield a mixture of products, including dichlorides (from the addition of two chlorine atoms) and methoxy (B1213986) chlorides (from the addition of chlorine and a methoxy group from the solvent). rsc.org The regiochemistry of the addition can lead to both Markovnikov and anti-Markovnikov products. rsc.org

The product distribution is influenced by the reaction conditions, particularly the presence of acid scavengers like pyridine (B92270). rsc.org For esters, the product ratios are not significantly affected by the addition of pyridine. rsc.org This is in contrast to α,β-unsaturated ketones, where pyridine can suppress an acid-catalyzed pathway and favor the chloronium ion mechanism. rsc.org For example, a study on methyl 3-chlorobut-2-enoate showed that its chlorination resulted only in the corresponding dichloride product. rsc.org

| Substrate | Conditions | Products Formed |

|---|---|---|

| α,β-Unsaturated Esters (General) | Cl₂ in CH₃OH | Mixtures of Markovnikov & anti-Markovnikov methoxy chlorides and dichlorides |

| Methyl 3-chlorobut-2-enoate | Cl₂ in CH₃OH | Forms only dichloride |

Formation of Brominated Trichlorobutenoates

The formation of brominated derivatives of this compound is expected to follow a similar electrophilic addition pathway as chlorination. The reaction would involve the addition of bromine (Br₂) across the C=C double bond to yield a vicinal dibromide, specifically ethyl (2R,3S)-2,3-dibromo-4,4,4-trichlorobutanoate (assuming anti-addition).

The mechanism proceeds in two main steps. libretexts.org First, the π-bond of the alkene attacks an electrophilic bromine species. libretexts.orgyoutube.com This can be molecular bromine, which becomes polarized upon approaching the electron-rich double bond, or bromine activated by a Lewis acid catalyst (e.g., FeBr₃). wikipedia.orgyoutube.com This step forms a cyclic bromonium ion intermediate, where the positive charge is delocalized over the bromine atom and the two carbons of the original double bond. libretexts.org

Nitration Reactions of Trichlorobutenoic Acid Derivatives

The nitration of α,β-unsaturated esters like this compound differs significantly from aromatic nitration. Instead of substitution, it often involves addition to the double bond or other complex transformations. Depending on the conditions, the reaction can proceed via ionic or radical mechanisms. cia.gov

When α,β-unsaturated esters are treated with potent nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄), the reaction can lead to what are described as "anomalous" nitration products. rsc.org This reactivity suggests the formation of highly unstable and reactive α-carbonyl cation intermediates. rsc.orgrsc.org The initial step is the electrophilic attack of the nitronium ion (NO₂⁺) on the alkene double bond. The resulting carbocationic intermediate, with a positive charge adjacent to the electron-withdrawing carbonyl group, is highly destabilized. rsc.org This reactive intermediate can then undergo various transformations, such as Wagner-Meerwein rearrangements, cyclopropane (B1198618) formation, or trapping by nucleophiles in Ritter-type reactions, rather than simple addition. rsc.org

Alternatively, radical pathways can also contribute to the nitration of olefins. cia.gov These mechanisms may involve the addition of nitrogen dioxide radicals (•NO₂) to the double bond. Studies involving radical conjugate additions to related α,β-unsaturated α-nitro esters have also been explored, highlighting the versatility of radical pathways in the functionalization of these systems. nih.gov

Solvent Effects on Reaction Outcomes and Stereochemical Control

The choice of solvent plays a crucial role in the reactivity and stereochemical outcome of reactions involving this compound and related trichloromethyl-substituted unsaturated esters and ketones. The polarity, proticity, and coordinating ability of the solvent can influence the stability of reactants, transition states, and intermediates, thereby dictating the reaction pathway and the stereochemistry of the products.

While specific, detailed studies on the solvent effects exclusively for this compound are limited in publicly available literature, valuable insights can be drawn from studies on closely related analogs, such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones. These compounds share the key trichloromethyl-substituted α,β-unsaturated carbonyl moiety, and their reactivity patterns offer a strong basis for understanding the behavior of the target ethyl ester.

Detailed Research Findings

Research into the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones (CCl3-enones) highlights the profound effect of the solvent and reaction medium on the reaction outcome. These studies demonstrate how the solvent can act not just as a medium but as a participating reagent, fundamentally altering the reaction mechanism.

In one such study, the dehydration of precursor 4-aryl-4-hydroxy-1,1,1-trichlorobutan-2-ones to form the corresponding CCl3-enones was carried out in toluene (B28343), a non-polar aprotic solvent. This choice of solvent is typical for dehydration reactions where the removal of water (often aided by a Dean-Stark apparatus) is necessary to drive the equilibrium towards the product. The use of p-toluenesulfonic acid monohydrate as a catalyst in toluene facilitated the formation of primarily the E-isomers of the CCl3-enones beilstein-journals.org.

The subsequent intramolecular cyclization of these CCl3-enones into 3-trichloromethylindan-1-ones was investigated in the presence of a Brønsted superacid, triflic acid (CF3SO3H). In this case, triflic acid acts as both the solvent and the catalyst. The highly acidic and polar nature of triflic acid is essential for the protonation of the carbonyl oxygen of the enone. This protonation generates a highly reactive O-protonated intermediate, which is the key species for the subsequent intramolecular electrophilic aromatic substitution (cyclization) to form the indanone ring system beilstein-journals.org.

The reaction proceeds efficiently in neat triflic acid at elevated temperatures (80 °C), leading to high yields of the cyclized products. This indicates that a strongly acidic and polar protic environment is necessary to activate the substrate sufficiently for this transformation. The proposed mechanism involves the formation of a carbocationic intermediate stabilized by the superacid medium, which then undergoes cyclization beilstein-journals.org.

The effect of the solvent environment is further underscored when considering the direct conversion of the precursor hydroxy ketones to the cyclized indanones in triflic acid. The superacidic medium facilitates both the initial dehydration to the enone and the subsequent cyclization in a one-pot manner, with yields comparable to the two-step process beilstein-journals.org. This demonstrates the power of a highly activating solvent system to promote tandem reactions.

The tables below summarize the findings from the study on the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones and their hydroxy ketone precursors in triflic acid, illustrating the influence of the reaction medium on yield and reaction time.

Table 1: Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones (2) to 3-trichloromethylindan-1-ones (3) in Triflic Acid at 80 °C beilstein-journals.org

| Starting Enone (Ar) | Reaction Time (h) | Yield (%) |

| 4-MeC₆H₄ | 2 | 92 |

| 4-EtC₆H₄ | 2 | 91 |

| 4-FC₆H₄ | 10 | 78 |

| 4-ClC₆H₄ | 10 | 75 |

| 4-BrC₆H₄ | 10 | 70 |

Table 2: Cyclization of 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones (1) to 3-trichloromethylindan-1-ones (3) in Triflic Acid at 80 °C beilstein-journals.org

| Starting Hydroxy Ketone (Ar) | Reaction Time (h) | Yield (%) |

| 4-MeC₆H₄ | 3 | 86 |

| 4-EtC₆H₄ | 3 | 85 |

| 4-FC₆H₄ | 18 | 70 |

| 4-ClC₆H₄ | 18 | 68 |

| 4-BrC₆H₄ | 18 | 65 |

These findings strongly suggest that for reactions involving this compound, the choice of solvent will be a critical parameter. For reactions requiring the activation of the carbonyl group or the generation of cationic intermediates, highly polar and acidic solvents may be necessary. Conversely, for reactions involving nucleophilic attack at the β-carbon, the solvent's ability to solvate the nucleophile and stabilize charged intermediates will influence both the reaction rate and the potential for stereoselectivity. Aprotic polar solvents might be favored in such cases to enhance the reactivity of anionic nucleophiles. The stereochemical outcome of such additions would likely be influenced by the solvent's ability to mediate the geometry of the transition state.

Derivatives and Synthetic Applications of Ethyl Z 4,4,4 Trichlorobut 2 Enoate Scaffolds

Synthesis of Functionalized Trichlorobutenoates and Related Esters

The synthesis of functionalized derivatives based on the trichlorobutenoate framework is crucial for expanding its synthetic utility. While direct functionalization of ethyl (Z)-4,4,4-trichlorobut-2-enoate is a complex task, the synthesis of structurally related compounds, particularly ketone analogues, has been well-documented.

A prominent method for synthesizing 1-aryl-4,4,4-trichlorobut-2-en-1-ones involves the dehydration of precursor 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones. researchgate.netbeilstein-journals.org This reaction is typically carried out using p-toluenesulfonic acid monohydrate in refluxing toluene (B28343). researchgate.netbeilstein-journals.org This process primarily yields the E-isomers, although mixtures of E and Z-isomers can be obtained depending on the specific aryl substituents. researchgate.netbeilstein-journals.org However, this method can be limited, as substrates with strong electron-donating groups in the aromatic ring may lead to the formation of oligomeric materials instead of the desired enone. researchgate.netbeilstein-journals.org

The existence of other functionalized butenoate esters, which are valuable for further synthetic transformations, is confirmed through chemical catalogs. These include compounds such as ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate and ethyl (Z)-4-amino-3-chlorobut-2-enoate. wikipedia.orgnih.gov The synthesis of related structures, like ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate, can be achieved through Knoevenagel condensation reactions, for instance, by reacting p-chlorobenzaldehyde and ethyl acetoacetate. nrochemistry.com

Utilization as Building Blocks for Complex Molecular Architectures

Organic building blocks are fundamental components for the modular, bottom-up assembly of complex molecular architectures, including supramolecular complexes and organic molecular constructs. nih.gov Compounds like this compound, possessing multiple reactive sites, are considered versatile building blocks in medicinal and organic chemistry. nih.gov The trichloromethyl group, the activated double bond, and the ester moiety provide handles for a variety of chemical transformations.

For instance, trifluoromethylated alkenes, which are analogous to the trichloromethylated structure, are recognized as valuable building blocks for introducing fluorine-containing motifs into larger molecules. researchgate.net The electron-withdrawing nature of the trihalomethyl group makes the double bond susceptible to nucleophilic attacks, such as Michael additions, which are a cornerstone of carbon-carbon bond formation. researchgate.netmasterorganicchemistry.comwikipedia.orglibretexts.org This reactivity allows for the extension of the carbon skeleton and the introduction of new functionalities.

Furthermore, the ester group can be hydrolyzed or transformed, and the trichloromethyl group can participate in various reactions, potentially including Reformatsky-type reactions where organozinc reagents are formed from α-halo esters and react with electrophiles like aldehydes or ketones. wikipedia.orgnrochemistry.comlibretexts.org Despite this potential, specific, documented examples of this compound being incorporated into large, complex molecular systems are not extensively detailed in the surveyed literature.

Application in the Construction of Specific Carbocyclic Systems

A significant application of scaffolds related to this compound is in the synthesis of carbocyclic systems. Research has demonstrated a robust method for the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones to produce 3-trichloromethylindan-1-ones, a class of carbocyclic compounds. researchgate.netbeilstein-journals.org

This transformation is achieved by treating the trichloromethyl-substituted enones with a Brønsted superacid, such as triflic acid (CF₃SO₃H), at elevated temperatures (80 °C). researchgate.netbeilstein-journals.org The reaction proceeds through the protonation of the carbonyl oxygen, which generates a highly reactive cationic intermediate. researchgate.netbeilstein-journals.org This intermediate then undergoes an intramolecular electrophilic attack on the aryl ring to form the five-membered indanone ring system. researchgate.netbeilstein-journals.org Yields for this cyclization can be as high as 92%. researchgate.netbeilstein-journals.org Conveniently, the precursor hydroxy ketones can be used directly in the superacid, where they dehydrate in situ before cyclizing to the indanone product. researchgate.netbeilstein-journals.org

Table 1: Synthesis of 3-Trichloromethylindan-1-ones from 1-Aryl-4,4,4-trichlorobut-2-en-1-ones

| Entry | Aryl Group (Ar) | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | 2 | 92 |

| 2 | 4-Methylphenyl | 2 | 91 |

| 3 | 4-Fluorophenyl | 3 | 85 |

| 4 | 4-Chlorophenyl | 4 | 88 |

| 5 | 2-Naphthyl | 10 | 75 |

Data sourced from Mironov et al. researchgate.netbeilstein-journals.org

Role as Precursors for Diverse Heterocyclic Compound Synthesis

The electronic properties of this compound make it a promising precursor for a wide array of heterocyclic compounds, although many specific examples in the literature utilize its trifluoro-analogue, ethyl 4,4,4-trifluoro-3-oxobutanoate. The principles of these reactions are largely applicable to the trichloro- compound due to the similar electron-withdrawing nature of the trihalomethyl group.

The synthesis of various heterocycles often begins with a Michael addition reaction to the activated double bond, followed by an intramolecular cyclization. For example, reactions involving the trifluoro-analogue have been used to produce:

Dihydro-2H-pyran and Piperidine (B6355638) Derivatives: Reaction with arylidenemalononitriles in the presence of a base like triethylamine (B128534) (NEt₃) can yield functionalized dihydropyrans and piperidines. researchgate.net

4,5-Dihydrofurans: Treatment with 1,3-dicarbonyl compounds leads to the formation of functionalized trifluoromethylated 4,5-dihydrofurans. ekb.eg

Pyridazinones: These six-membered nitrogen-containing heterocycles are an important class of compounds. Syntheses often involve the condensation of a keto-ester with hydrazine (B178648). nih.govekb.egnih.gov While direct synthesis from this compound is not explicitly detailed, the structural motifs present in pyridazinone synthesis suggest its potential as a starting material.

The general strategy involves a conjugate addition of a binucleophile, which contains two nucleophilic centers. The first nucleophilic attack occurs at the β-carbon of the butenoate, and the second nucleophile subsequently attacks an electrophilic site within the intermediate, leading to ring closure and the formation of the heterocyclic system. ekb.eg

Advanced Spectroscopic and Structural Analysis of Ethyl Z 4,4,4 Trichlorobut 2 Enoate and Key Intermediates

X-ray Crystallography of Crystalline Derivatives and Reaction Products

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in its solid state, including absolute confirmation of stereochemistry. While obtaining a suitable single crystal of ethyl (Z)-4,4,4-trichlorobut-2-enoate itself may be challenging, analysis of its crystalline derivatives or reaction products serves the same purpose.

A relevant example is the structural analysis of ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound with a confirmed Z-configuration around the carbon-carbon double bond. In such structures, X-ray diffraction analysis allows for precise measurement of bond lengths, bond angles, and torsional angles. The Z-geometry is unequivocally established by the relative positions of the substituents on the double bond within the crystal lattice. For instance, in one study of a similar derivative, the key substituents on the double bond were found to be on the same side, consistent with the Z-configuration. researchgate.net

The analysis of such derivatives confirms that synthetic routes designed to produce the Z-isomer are effective. The crystallographic data provides benchmark parameters that can be correlated with spectroscopic data for routine analysis.

Table 2: Representative Crystallographic Data for a (Z)-isomer Derivative Data based on a similar reported structure, ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9529 (3) |

| b (Å) | 13.5984 (4) |

| c (Å) | 12.8403 (5) |

| β (°) | 101.572 (4) |

| Volume (ų) | 1532.54 (9) |

Chromatographic Methods for Isomer Separation and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for separating geometric isomers and assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

The separation of (Z) and (E) isomers is typically achieved using reversed-phase HPLC (RP-HPLC). nih.govnih.gov The principle of separation relies on the subtle differences in polarity and shape between the two isomers. The (E)-isomer, being generally more linear and less polar, tends to have a stronger interaction with the nonpolar stationary phase (like C18) and thus a longer retention time compared to the more compact (Z)-isomer.

A typical method involves using a C18 column with an isocratic mobile phase, often consisting of acetonitrile (B52724) and water. nih.govresearchgate.net The UV detector is set to a wavelength where the α,β-unsaturated ester chromophore absorbs strongly, usually around 210-260 nm, allowing for sensitive detection and quantification of each isomer. By comparing the retention time of the main peak in a sample to that of a purified standard, the identity of the isomer can be confirmed. The area of the peak is proportional to its concentration, allowing for the determination of isomeric purity. This method is crucial for quality control, ensuring that the desired (Z)-isomer is the major product of a synthesis.

Table 3: Typical HPLC Conditions for Isomer Separation Based on established methods for separating geometric isomers of unsaturated esters. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water mixture (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 256 nm |

| Temperature | Ambient |

| Expected Elution Order | 1. (Z)-isomer, 2. (E)-isomer |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediate Characterization

Density Functional Theory (DFT) has become an indispensable tool in contemporary chemical research, allowing for the accurate calculation of molecular properties and the elucidation of complex reaction pathways. While specific DFT studies exclusively targeting ethyl (Z)-4,4,4-trichlorobut-2-enoate are not extensively documented in publicly available literature, significant insights can be drawn from computational analyses of structurally analogous compounds, such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones.

Research on the intramolecular cyclization of these related trichloromethyl-substituted enones in superacidic media provides a blueprint for how DFT can be applied to understand the reactivity of the 4,4,4-trichlorobut-2-enoate system. beilstein-journals.org In these studies, DFT calculations are employed to model the reaction mechanism, beginning with the protonation of the carbonyl oxygen. This initial step is critical as it generates highly reactive cationic intermediates, the structures and stabilities of which can be precisely characterized using DFT. beilstein-journals.org

The subsequent cyclization of these intermediates to form indanone derivatives is a key transformation. DFT calculations are instrumental in mapping the potential energy surface of this process, identifying the transition states, and calculating the activation barriers associated with each step. beilstein-journals.org This allows researchers to predict the most favorable reaction pathway and to understand the thermodynamic and kinetic factors that govern the transformation.

For instance, in the study of 1-aryl-4,4,4-trichlorobut-2-en-1-ones, DFT calculations revealed that the positive charge in the O-protonated intermediates is significantly delocalized onto the vinyl carbon C3, which is a crucial factor in the subsequent intramolecular electrophilic attack on the aryl ring. beilstein-journals.org Similar principles would apply to reactions involving this compound, where the electronic influence of the trichloromethyl and ethyl ester groups would be paramount in dictating the charge distribution and reactivity of any cationic intermediates.

A plausible reaction mechanism for the cyclization of related hydroxy ketones, which proceeds through the corresponding enones, has been proposed based on a combination of experimental (NMR) and theoretical (DFT) data. beilstein-journals.org This underscores the synergistic power of combining computational and experimental approaches.

Table 1: Illustrative DFT-Calculated Parameters for Intermediates in the Cyclization of a Related Aryl Trichlorobutene System

| Parameter | Value (unit) | Description |

| ΔG₂₉₈ | -101.3 kJ/mol | Gibbs free energy change for the cyclization of the dication intermediate to the final indanone product, indicating a thermodynamically favorable process. beilstein-journals.org |

| Δδ(¹³C) for C1 | +12.7 to +21.3 ppm | Downfield shift in the ¹³C NMR signal for the carbonyl carbon upon protonation, indicating significant charge delocalization. beilstein-journals.org |

| Δδ(¹³³C) for C3 | +6.0 to +13.4 ppm | Downfield shift in the ¹³C NMR signal for the C3 vinyl carbon upon protonation, highlighting its increased electrophilicity. beilstein-journals.org |

Note: The data presented in this table is for the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones and is intended to be illustrative of the types of parameters obtained from DFT calculations in this class of compounds.

Molecular Electron Density Theory (MEDT) Approaches to Elucidating Reaction Pathways

Molecular Electron Density Theory (MEDT) offers a conceptual framework for understanding chemical reactivity based on the analysis of the changes in electron density along a reaction pathway. This approach provides a more intuitive and visual understanding of bond formation and breaking processes compared to purely orbital-based models.

While no specific MEDT studies on this compound have been reported, the application of MEDT to reactions of other unsaturated esters provides a clear indication of its utility. For example, MEDT has been used to investigate cycloaddition reactions, where it can elucidate the nature of the interactions between the diene and dienophile. By analyzing the electron density at the transition state, MEDT can distinguish between concerted and stepwise mechanisms and can predict the regioselectivity and stereoselectivity of the reaction.

In a typical MEDT analysis, the flow of electron density from the nucleophilic to the electrophilic regions of the reacting molecules is monitored. This "Forward Electron Density Flux" is a key concept in MEDT and helps to classify reactions and predict their feasibility. For a molecule like this compound, which possesses both electrophilic and nucleophilic sites, MEDT could be employed to understand its behavior in a wide range of reactions, from Michael additions to cycloadditions.

Analysis of Electronic Properties: Electrophilicity and Nucleophilicity Descriptors

A quantitative understanding of the electrophilic and nucleophilic character of a molecule is crucial for predicting its reactivity. Computational chemistry provides a means to calculate various electronic descriptors that quantify these properties. Key descriptors include the global electrophilicity index (ω), the global nucleophilicity index (N), and the local electrophilicity (ωk) and nucleophilicity (Nk) indices, which pinpoint the most reactive sites within a molecule.

These descriptors are typically calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) obtained from DFT calculations. The global electrophilicity index, for instance, is a measure of the stabilization in energy when a molecule accepts an additional electron density from the environment.

For this compound, the presence of the electron-withdrawing trichloromethyl group and the ester functionality is expected to impart a significant electrophilic character to the molecule, particularly at the β-carbon of the α,β-unsaturated system. Conversely, the oxygen atoms of the carbonyl group would be the primary nucleophilic centers.

Table 2: Conceptual Electronic Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Global Electrophilicity (ω) | ω = (μ²)/(2η) | Measures the overall electrophilic nature of a molecule. |

| Global Nucleophilicity (N) | N = E_HOMO(Nu) - E_HOMO(TCE) | Quantifies the nucleophilic character relative to a reference molecule (tetracyanoethylene). |

| Local Electrophilicity (ωk) | ωk = ω * f_k⁺ | Identifies the most electrophilic sites within a molecule. |

| Local Nucleophilicity (Nk) | Nk = N * f_k⁻ | Identifies the most nucleophilic sites within a molecule. |

Note: This table presents the general formulas and significance of common electronic descriptors. Specific values for this compound would require dedicated DFT calculations.

Prediction and Analysis of Stereochemical Outcomes in Transformations

Many chemical reactions involving prochiral molecules can lead to the formation of multiple stereoisomers. Computational chemistry offers powerful tools for predicting and understanding the stereochemical outcomes of such transformations. By calculating the energies of the various diastereomeric transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially.

For reactions involving this compound, such as nucleophilic additions to the double bond or reactions at the carbonyl group, the formation of new stereocenters is possible. The (Z)-configuration of the double bond in the starting material will have a significant influence on the facial selectivity of attack.

Computational modeling can be used to build models of the transition states, taking into account steric and electronic effects. For example, in a nucleophilic addition to the carbon-carbon double bond, the approaching nucleophile will experience different steric interactions depending on whether it attacks from the top or bottom face of the molecule. By calculating the energies of these competing pathways, the diastereomeric excess (d.e.) of the reaction can be predicted. While specific computational studies on the stereochemical outcomes of reactions of this compound are lacking, this approach has been successfully applied to a wide variety of organic reactions.

Conformational Analysis of the this compound System

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its reactivity. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers to rotation around single bonds. For this compound, rotation around the C-C and C-O single bonds will give rise to a complex conformational landscape.

The relative orientation of the ester group and the trichloromethyl group with respect to the carbon-carbon double bond will influence the molecule's dipole moment, steric accessibility, and orbital overlap. Computational methods, particularly DFT, can be used to perform a systematic search of the conformational space. By calculating the relative energies of different conformers, the Boltzmann distribution of conformers at a given temperature can be determined.

This information is crucial for understanding the molecule's behavior in solution and for interpreting experimental data, such as NMR spectra. The most stable conformer is not always the most reactive one, and understanding the energetic accessibility of different conformations can be key to explaining observed reactivity. The (Z)-geometry of the double bond imposes significant constraints on the possible conformations of the carbon backbone.

Future Research Directions and Unexplored Avenues in Trichlorobutenoate Chemistry

Development of Novel Synthetic Strategies for Enhanced Stereocontrol and Efficiency

The synthesis of ethyl (Z)-4,4,4-trichlorobut-2-enoate with high stereoselectivity and efficiency remains a pivotal challenge. Current methodologies for related trichloromethyl-substituted enones often result in mixtures of (E) and (Z) isomers. beilstein-journals.org Future research should prioritize the development of novel synthetic routes that offer precise control over the double bond geometry.

One promising avenue lies in the adaptation of stereoselective olefination reactions. For instance, modifications of the Horner-Wadsworth-Emmons reaction using specifically designed phosphonate (B1237965) reagents could favor the formation of the (Z)-isomer. The choice of base, solvent, and reaction temperature would be critical parameters to optimize for maximizing stereoselectivity.

Another area for exploration is the stereospecific reduction of a corresponding ynone, ethyl 4,4,4-trichlorobut-2-ynoate. Catalytic semi-hydrogenation using Lindlar's catalyst or other poisoned palladium catalysts could potentially afford the desired (Z)-alkene with high fidelity. The efficiency of such a process would hinge on preventing over-reduction to the saturated analogue.

Furthermore, leveraging insights from the synthesis of analogous fluorinated compounds, such as ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate, could provide valuable templates for developing synthetic protocols. researchgate.net The investigation of various starting materials and reaction cascades, including those involving binucleophiles, might unveil novel and efficient pathways to the target molecule. researchgate.net

Exploration of Expanded Scope in Catalytic Transformations

The rich electronic features of this compound make it an attractive substrate for a wide range of catalytic transformations. The electron-withdrawing nature of the trichloromethyl and ester groups renders the double bond susceptible to nucleophilic attack, opening doors for various asymmetric conjugate addition reactions.

Future research should focus on employing chiral catalysts, such as organocatalysts (e.g., chiral amines or phosphoric acids) or transition metal complexes (e.g., copper, rhodium, or palladium-based catalysts), to achieve enantioselective additions of nucleophiles to the β-position. This would provide access to a diverse array of chiral building blocks containing the synthetically versatile trichloromethyl group.

Moreover, the double bond of this compound could participate in various cycloaddition reactions. The development of catalytic systems that promote [4+2], [3+2], or [2+2] cycloadditions in a stereocontrolled manner would be a significant advancement. For example, Lewis acid catalysis could be explored to facilitate Diels-Alder reactions with dienes, leading to complex cyclic structures.

Inspired by the reactivity of similar enones, intramolecular cyclization reactions catalyzed by superacids could also be a fruitful area of investigation. beilstein-journals.org While the parent compound lacks an aryl group for the typical Friedel-Crafts type cyclization seen in related systems, the development of novel catalytic cycles that enable intramolecular C-H activation or other bond-forming strategies could lead to new heterocyclic and carbocyclic scaffolds. beilstein-journals.org

Theoretical Predictions for Unprecedented Reactivity Patterns and Selectivity

Computational chemistry offers a powerful lens through which to predict and understand the reactivity of this compound. imperial.ac.ukbu.edupnnl.gov Density Functional Theory (DFT) calculations can be employed to model the electronic structure, frontier molecular orbitals, and electrostatic potential of the molecule. beilstein-journals.org This theoretical framework can provide invaluable insights into its reactivity towards various reagents.

Future theoretical studies should aim to:

Predict Reaction Pathways and Transition States: By mapping the potential energy surfaces for various proposed reactions, computational models can identify the most likely reaction pathways and the structures of key transition states. This can guide the design of experiments and the selection of appropriate catalysts.

Elucidate the Origins of Stereoselectivity: For asymmetric reactions, theoretical calculations can help to understand the non-covalent interactions between the substrate, catalyst, and reagents that govern the stereochemical outcome. This knowledge is crucial for the rational design of more selective catalysts.

Explore Novel Reactivity: Computational screening can be used to explore the potential for unprecedented reactions that have not yet been attempted experimentally. For example, modeling the interaction of the compound with various radical initiators or under photochemical conditions could reveal new synthetic possibilities.

The integration of machine learning and artificial intelligence with computational chemistry is another exciting frontier. imperial.ac.ukmonash.edu By training models on existing reaction data, it may become possible to predict the outcomes of reactions involving this compound with even greater accuracy and speed.

Advancements in Analytical Techniques for In Situ Mechanistic Monitoring

A detailed understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and developing new ones. The application of advanced analytical techniques for in situ monitoring of reactions involving this compound is a critical area for future research.

Table 1: Potential In Situ Analytical Techniques for Mechanistic Studies

| Analytical Technique | Information Gained | Potential Application to Trichlorobutenoate Chemistry |

| Reaction Progress Kinetic Analysis (RPKA) | Provides detailed kinetic profiles, helps identify catalyst deactivation, and elucidates rate-limiting steps. mckgroup.org | Monitoring the rate of consumption of this compound and the formation of products in real-time to understand the influence of catalyst loading, substrate concentration, and temperature. |

| In Situ NMR Spectroscopy | Allows for the direct observation of reactants, intermediates, and products as the reaction proceeds. beilstein-journals.org | Identifying and characterizing transient intermediates, such as O-protonated forms in superacid-catalyzed reactions, and determining the stereochemical course of the reaction. beilstein-journals.org |

| In Situ IR/Raman Spectroscopy | Provides information about changes in functional groups and bonding during a reaction. | Tracking the disappearance of the C=C double bond and the formation of new bonds to elucidate the reaction mechanism of addition or cycloaddition reactions. |

| Mass Spectrometry-based Techniques (e.g., ESI-MS) | Can be used to detect and identify reaction intermediates and products, including those present at low concentrations. | Intercepting and characterizing short-lived cationic or anionic intermediates in catalytic cycles. |

By combining these in situ techniques with theoretical calculations, a comprehensive picture of the reaction mechanisms can be constructed. This synergistic approach will be instrumental in unlocking the full synthetic potential of this compound and related compounds.

Q & A

Q. What are the established synthetic routes for ethyl (Z)-4,4,4-trichlorobut-2-enoate, and how can reaction conditions be optimized for yield and stereoselectivity?

Methodological Answer : Synthesis typically involves trichlorination of butenoate precursors or stereoselective addition reactions. Optimization requires a factorial design approach to test variables (e.g., temperature, catalysts, solvent polarity). For example, pre-experimental designs (e.g., one-variable-at-a-time) can identify critical parameters, followed by response surface methodology (RSM) to maximize yield and Z-selectivity . Characterization via NMR (e.g., coupling constants for Z-configuration) and GC-MS for purity validation is essential, aligning with protocols for reporting yields and stereochemical outcomes . Theoretical frameworks, such as frontier molecular orbital theory, should guide mechanistic hypotheses to rationalize stereoselectivity .

Q. How should researchers employ spectroscopic techniques to confirm the Z-configuration and purity of this compound?

Methodological Answer :

- NMR : Analyze and spectra for coupling constants () between vinylic protons (typically 10–12 Hz for Z-isomers) and chemical shifts of carbonyl groups.

- IR : Confirm ester carbonyl stretch (~1740 cm) and absence of hydroxyl impurities.

- GC-MS/HPLC : Quantify purity and detect byproducts.

Statistical analysis of peak integration and comparison with literature data is critical. Uncertainties in signal overlap or baseline noise should be addressed via deconvolution software or repeated trials .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for investigating the stereoelectronic effects influencing the stability of the Z-isomer in this compound?

Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare Z- and E-isomer energies. Analyze electrostatic potential maps to identify electron-deficient regions influenced by trichloromethyl groups.

- Molecular Dynamics (MD) : Simulate solvent effects on isomer stability using explicit solvent models (e.g., water, DCM).

- AI Integration : Use tools like COMSOL Multiphysics to model reaction trajectories and predict transition states. Cross-validate computational results with experimental kinetics data .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric synthesis methods of this compound derivatives?

Methodological Answer :

- Meta-Analysis : Systematically review literature to identify variables causing discrepancies (e.g., catalyst loading, substrate scope).

- Controlled Replication : Reproduce key studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate confounding factors.

- Statistical Modeling : Apply ANOVA or Bayesian inference to assess significance of reported efficiency differences. Address methodological biases by aligning experimental designs with theoretical frameworks (e.g., Curtin-Hammett principle for kinetic vs. thermodynamic control) .

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under varying pH and temperature conditions?

Methodological Answer :

- Factorial Design : Test pH (2–12), temperature (25–80°C), and ionic strength as independent variables. Monitor degradation via HPLC at timed intervals.

- Kinetic Analysis : Fit data to pseudo-first-order or Arrhenius models to derive activation energies.

- Error Mitigation : Use control groups (e.g., inert atmosphere) to exclude oxidative degradation. Report uncertainties in rate constants using error propagation methods .

Q. How can researchers integrate this compound into multicomponent reactions while maintaining stereochemical fidelity?

Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (, ) or in-situ FTIR to track reaction pathways.

- Catalyst Screening : Test chiral Lewis acids (e.g., BINOL-derived catalysts) for enantioselective control.

- Data Cross-Validation : Compare experimental outcomes (e.g., ee%) with computational docking studies to refine catalyst design. Publish full synthetic protocols, including workup and purification steps, to enhance reproducibility .

Key Considerations for Data Presentation

- Raw Data : Include in appendices (e.g., NMR FID files, chromatograms) with metadata (e.g., instrument parameters) .

- Statistical Reporting : Use ±95% confidence intervals for quantitative results and address outliers via Grubbs’ test .

- Theoretical Alignment : Frame discussions around electron-withdrawing effects of trichloromethyl groups or steric hindrance in Z-isomer stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.